N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with 5-nitrofuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Nitroso or hydroxylamine derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzothiazole or nitrofuran derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is primarily related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the benzothiazole ring can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide stands out due to its unique combination of a benzothiazole ring and a nitrofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to generate reactive oxygen species and interact with biological targets sets it apart from other similar compounds, providing a unique mechanism of action and potential therapeutic benefits.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-7-3-5-10-12(8(7)2)15-14(22-10)16-13(18)9-4-6-11(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEURAOCQYCOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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